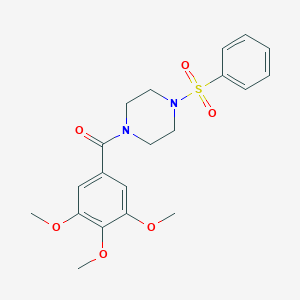

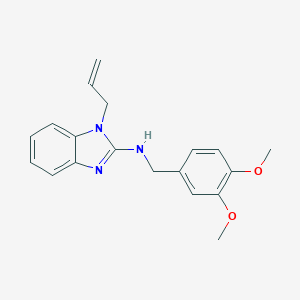

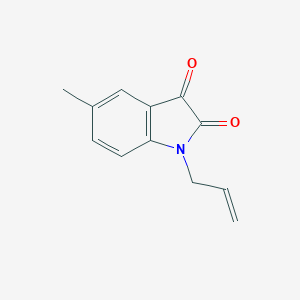

![molecular formula C21H22N4O B367131 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine CAS No. 637756-59-3](/img/structure/B367131.png)

4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine

Descripción general

Descripción

4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine is a complex organic compound featuring an indoloquinoxaline core linked to a morpholine moiety

Aplicaciones Científicas De Investigación

Antiviral and Interferon Inducing Ability

- Antiviral and Interferon Induction : Shibinskaya et al. (2010) synthesized 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, including morpholine derivatives, and found them to be potent interferon inducers with antiviral properties. These compounds exhibited low toxicity and high efficacy in inducing interferon, making them promising for antiviral applications (Shibinskaya et al., 2010).

Interaction with Human Serum Albumin

- Biochemical Interactions : Yegorova et al. (2016) studied the interaction of 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) with human serum albumin (HSA) using fluorescence spectroscopy. This research provides insights into the biochemical interactions of this compound, which is crucial for understanding its pharmacokinetics and pharmacodynamics (Yegorova et al., 2016).

Immunomodulatory Effects

- Immunomodulatory Action : Antonovych et al. (2015) investigated the effects of 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline on biomarkers of inflammation. The study indicated that this compound can modulate the immune system, potentially offering therapeutic benefits for conditions involving abnormal immune responses (Antonovych et al., 2015).

Structural and Synthetic Studies

- Structural Analysis and Synthesis : Research has also been conducted on the synthesis and structural analysis of indoloquinoxaline derivatives. These studies are crucial for developing new synthetic methods and understanding the chemical properties of these compounds, which can lead to the discovery of novel applications in pharmaceuticals and biological research (Abu-Sheaib et al., 2008), (Bergman et al., 2003).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities. Some indoloquinoline alkaloids, which have a similar structure, have shown diverse biological activities such as antitumor, anti-inflammatory, and cytotoxic properties . Therefore, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine typically involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This process proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . Another method involves the condensation reactions of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aforementioned synthetic routes. This would likely include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morph

Propiedades

IUPAC Name |

4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-15-6-7-19-16(14-15)20-21(23-18-5-3-2-4-17(18)22-20)25(19)9-8-24-10-12-26-13-11-24/h2-7,14H,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOHFJAXUJJYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)

![4,4,11,11-tetramethyl-N-(2-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367073.png)

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)